Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride
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Overview
Description
Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a benzodioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxane moiety, followed by its attachment to the piperazine ring. The final step involves the introduction of the pyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. Examples include:
- Pyrimidine, 2-(4-(1,4-benzodioxan-6-ylmethyl)-1-piperazinyl)-, monohydrochloride
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
21280-13-7 |
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Molecular Formula |
C17H21ClN4O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-4-18-17(19-5-1)21-8-6-20(7-9-21)13-14-2-3-15-16(12-14)23-11-10-22-15;/h1-5,12H,6-11,13H2;1H |
InChI Key |
AICYLQCDARKPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4.Cl |
Origin of Product |
United States |
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